![molecular formula C20H24N4O4 B12393898 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione is a synthetic compound known for its unique chemical properties and applications in various scientific fields. It is a cell-permeable far-red fluorescent DNA dye that can be used in live or fixed cells. This compound is often used in combination with other fluorescent labels such as GFP or FITC .
准备方法
The synthesis of 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione involves multiple steps. One of the common synthetic routes includes the reaction of tetrachlorophthalic anhydride with dimethylaminoethylamine under specific conditions. This reaction is followed by several purification steps to obtain the final product . Industrial production methods may vary, but they generally involve large-scale synthesis techniques to ensure high yield and purity.
化学反应分析
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
This compound has a wide range of scientific research applications In chemistry, it is used as a fluorescent probe for studying DNA interactions In biology, it is employed in flow cytometry and fluorescent microscopy to examine cellular DNAAdditionally, it is used in various industrial applications where fluorescent labeling is required .
作用机制
The mechanism of action of 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione involves its ability to intercalate into DNA. This intercalation allows the compound to fluoresce under specific wavelengths of light, making it useful for imaging and analysis. The molecular targets include DNA strands, and the pathways involved are primarily related to fluorescence emission and detection .
相似化合物的比较
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione is unique due to its far-red fluorescence and cell permeability. Similar compounds include other anthracenedione derivatives such as 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione and benzenemethanol, α-[1-(methylamino)ethyl]-. These compounds share some structural similarities but differ in their specific applications and fluorescence properties .
属性
分子式 |
C20H24N4O4 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
1,5-dihydroxy-4,8-bis[2-(methylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C20H24N4O4/c1-21-7-9-23-11-3-5-13(25)17-15(11)19(27)18-14(26)6-4-12(16(18)20(17)28)24-10-8-22-2/h3-6,21-26H,7-10H2,1-2H3 |
InChI 键 |
ROZRZRSHNGDJJJ-UHFFFAOYSA-N |
规范 SMILES |
CNCCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NCCNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


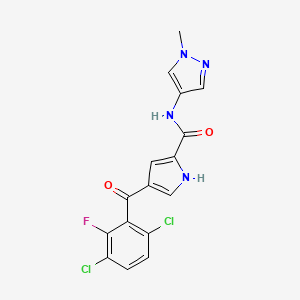
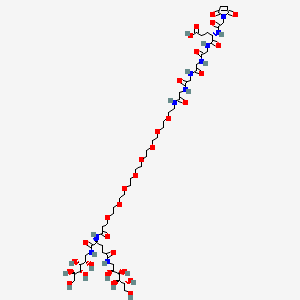
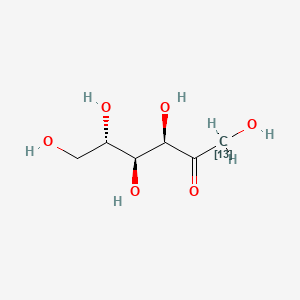
![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)

![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)

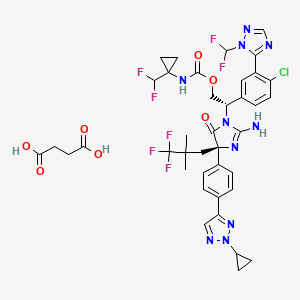
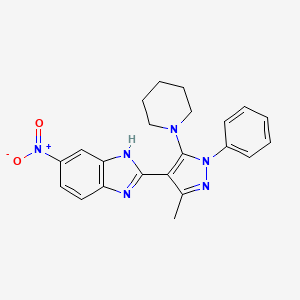


![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)

